

N,N-Bis(trimethylsilyl)acetamide properties and structure

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Compound of Interest

Compound Name: *N,N-Bis(trimethylsilyl)acetamide*

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Abstract

N,O-Bis(trimethylsilyl)acetamide (BSA) is a highly versatile and potent silylating agent, indispensable in both synthetic organic chemistry and analytical applications.[1][2] Its primary function is the introduction of a trimethylsilyl (TMS) protecting group onto a wide range of functional moieties, including alcohols, phenols, carboxylic acids, and amines. This derivatization enhances the volatility and thermal stability of otherwise non-volatile or thermally labile compounds, making them amenable to analysis by gas chromatography (GC) and mass spectrometry (MS).[2][3] This technical guide provides a comprehensive overview of the properties, structure, synthesis, and applications of BSA, with a focus on detailed experimental protocols and reaction mechanisms.

Core Properties and Structure

BSA is a colorless to pale yellow liquid that is highly sensitive to moisture.[4][5] It is soluble in a variety of aprotic organic solvents.[5] The prevalent tautomeric form is the O-silylated iso-amide structure, N,O-Bis(trimethylsilyl)acetamide, which is more reactive than its **N,N-bis(trimethylsilyl)acetamide** isomer.

Physical and Chemical Properties

The key physical and chemical properties of N,O-Bis(trimethylsilyl)acetamide are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	10416-59-8	[4]
Molecular Formula	C ₈ H ₂₁ NOSi ₂	[4]
Molecular Weight	203.43 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	71-73 °C at 35 mmHg	[5]
Melting Point	-24 °C	[4]
Density	0.832 g/mL at 20 °C	[5]
Refractive Index (n ₂₀ /D)	1.417	[5]

Structural Identifiers

Identifier	Value	Reference(s)
IUPAC Name	trimethylsilyl N-(trimethylsilyl)ethanimidate	[6]
SMILES	<chem>C\C(O--INVALID-LINK--(C)C)=N/--INVALID-LINK--(C)C</chem>	
InChI	1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3/b9-8+	
InChI Key	SIOVKLKJSOKLIF-CMDGGOBGSA-N	

Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of BSA. The following table summarizes key spectral information.

Spectral Data Type	Key Information	Reference(s)
^1H NMR	Chemical shifts around δ 0.1–0.3 ppm are indicative of the $\text{Si}(\text{CH}_3)_3$ groups.	[1]
^{13}C NMR	Data available from spectral databases.	[7]
Infrared (IR) Spectroscopy	Characteristic peaks can be observed for C=N, Si-O, and Si-C bonds.	[7][8]
Mass Spectrometry (MS)	Fragmentation patterns, such as m/z 203, can confirm structural modifications.	[1][7]

Synthesis and Purification

BSA can be synthesized through the reaction of acetamide with a silylating agent, such as trimethylsilyl chloride, in the presence of a base to neutralize the generated HCl.[1]

Laboratory Scale Synthesis of N,O-Bis(trimethylsilyl)acetamide

Materials:

- Acetamide
- Triethylamine
- Trimethylchlorosilane
- Anhydrous diethyl ether (or other suitable aprotic solvent)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve acetamide in

anhydrous diethyl ether.

- Add triethylamine to the solution.
- Cool the mixture in an ice bath.
- Slowly add trimethylchlorosilane via the dropping funnel with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.
- Monitor the reaction progress by GC analysis of aliquots.
- Upon completion, cool the mixture and filter off the triethylamine hydrochloride precipitate.
- Wash the precipitate with anhydrous diethyl ether.
- Combine the filtrate and washings.

Purification

The crude BSA can be purified by fractional distillation under reduced pressure.^[9]

Procedure:

- Remove the solvent from the filtrate under reduced pressure.
- Set up a fractional distillation apparatus and distill the residue under vacuum.
- Collect the fraction corresponding to the boiling point of BSA (71-73 °C at 35 mmHg).^[5]
- Store the purified BSA under an inert atmosphere and protect it from moisture.

Experimental Protocols for Silylation

BSA is a powerful silylating agent for a wide array of functional groups. The following are detailed protocols for the derivatization of common analytes for GC-MS analysis.

Derivatization of Steroids for GC-MS Analysis

This protocol is adapted for the derivatization of steroids containing hydroxyl groups.[\[10\]](#)

Materials:

- Steroid sample (1-5 mg)
- N,O-Bis(trimethylsilyl)acetamide (BSA)
- Trimethylchlorosilane (TMCS) (optional, as a catalyst)
- Anhydrous pyridine (or other suitable solvent)
- Reaction vial with a screw cap

Procedure:

- Weigh 1-5 mg of the steroid sample into a reaction vial.
- If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.
- Add 100 μ L of anhydrous pyridine to dissolve the sample.
- Add 200 μ L of BSA to the solution. For sterically hindered hydroxyl groups, a mixture of BSA and TMCS (e.g., 5:1 v/v) can be used to enhance the reaction rate.
- Securely cap the vial and heat at 60-70 $^{\circ}$ C for 1-2 hours.
- Cool the reaction mixture to room temperature.
- The derivatized sample is now ready for injection into the GC-MS system.

Derivatization of Amino Acids for GC-MS Analysis

This protocol outlines the derivatization of amino acids for GC-MS analysis.[\[11\]](#)

Materials:

- Amino acid sample (dried)

- N,O-Bis(trimethylsilyl)acetamide (BSA)
- Anhydrous acetonitrile (or other suitable solvent)
- Reaction vial with a screw cap

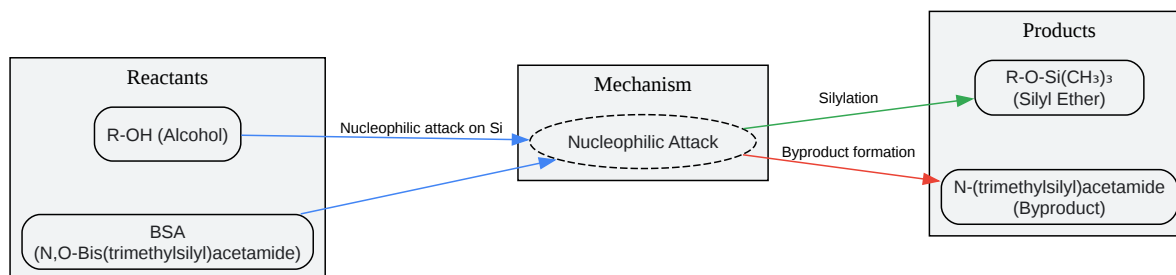
Procedure:

- Place the dried amino acid sample into a reaction vial.
- Add 100 μ L of anhydrous acetonitrile to the vial.
- Add 200 μ L of BSA to the suspension.
- Securely cap the vial and heat at 80-90 $^{\circ}$ C for 1-2 hours with occasional vortexing to ensure complete dissolution and reaction.
- Cool the reaction mixture to room temperature.
- The clear solution containing the derivatized amino acids is ready for GC-MS analysis.

Reaction Mechanisms and Workflows

The silylation reaction with BSA proceeds via a nucleophilic attack of the active hydrogen-containing functional group on one of the silicon atoms of the BSA molecule.[\[1\]](#)

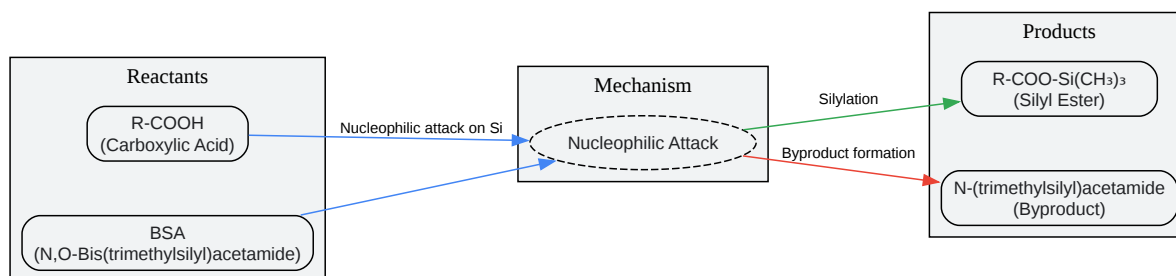
Silylation of Alcohols



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Caption: Silylation of an alcohol with BSA to form a silyl ether.

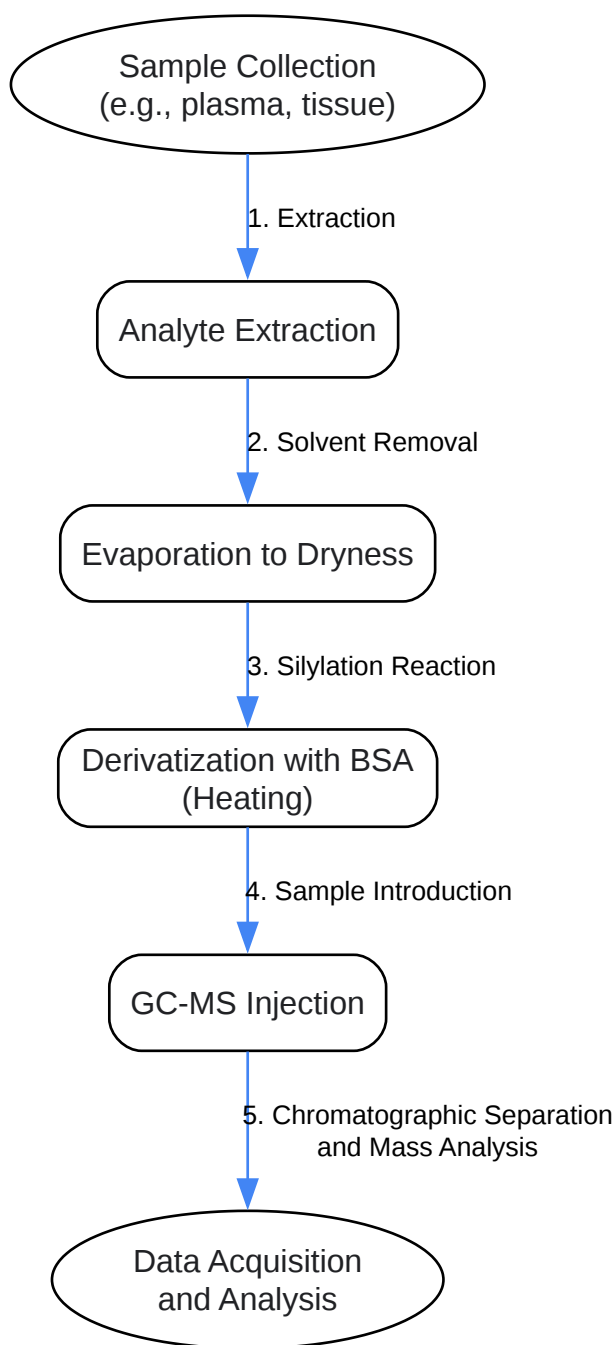
Silylation of Carboxylic Acids



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Caption: Silylation of a carboxylic acid with BSA to form a silyl ester.

Experimental Workflow for GC-MS Sample Preparation



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Caption: General workflow for sample derivatization with BSA for GC-MS analysis.

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